molecular formula C60H39N3 B1645823 1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene CAS No. 160780-82-5

1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene

Cat. No.: B1645823
CAS No.: 160780-82-5
M. Wt: 802 g/mol
InChI Key: XCICDYGIJBPNPC-UHFFFAOYSA-N
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Description

1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene is a complex organic compound characterized by its three carbazole units attached to a benzene ring. This compound is known for its electron-rich properties and is widely used in advanced materials, particularly in the field of organic electronics.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene plays a crucial role in various biochemical reactions due to its unique structure and properties. It interacts with several enzymes, proteins, and other biomolecules, facilitating electron transfer processes. The compound’s electron-rich nature allows it to participate in redox reactions, where it can act as an electron donor. This interaction is particularly significant in the context of its use as a phosphorescent host material in LEDs, where it helps in the efficient transfer of energy .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to facilitate electron transfer can impact various cellular processes, including oxidative phosphorylation and other metabolic pathways. Additionally, its role in energy transfer can affect the expression of genes involved in these pathways, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, facilitating electron transfer and energy conversion processes. This binding interaction can lead to the activation or inhibition of enzymes, depending on the context. For instance, in the context of LEDs, the compound’s interaction with phosphorescent materials leads to efficient energy transfer and light emission. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties. Long-term exposure to the compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can facilitate electron transfer and energy conversion processes without causing significant adverse effects. At higher doses, the compound can exhibit toxic effects, including oxidative stress and cellular damage. These threshold effects are critical for determining the safe and effective use of the compound in various applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to electron transfer and energy conversion. The compound interacts with enzymes and cofactors involved in oxidative phosphorylation and other redox reactions. These interactions can influence metabolic flux and the levels of various metabolites, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions help in the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects. The compound’s electron-rich nature also allows it to participate in various transport processes, influencing its distribution within the cell .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it can influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as mitochondria, where it can participate in electron transfer and energy conversion processes. This subcellular localization is critical for the compound’s role in modulating cellular metabolism and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene typically involves the following steps:

  • Bromination: The starting material, benzene, undergoes bromination to introduce bromine atoms at the 1, 3, and 5 positions.

  • Nucleophilic Substitution: The brominated benzene is then treated with carbazole under nucleophilic substitution conditions to replace the bromine atoms with carbazole units.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with altered electronic properties.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions are common, where different functional groups can be introduced to the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted variants of the original compound.

Scientific Research Applications

1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene has a wide range of applications in scientific research:

  • Chemistry: It is used as a precursor for the synthesis of other complex organic compounds.

  • Biology: The compound is utilized in the study of organic materials and their interactions with biological systems.

  • Industry: The compound is extensively used in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent hole-transporting properties.

Comparison with Similar Compounds

  • 1,3,5-tris(4-bromophenyl)benzene

  • 1,3,5-tris(2-methylphenyl)benzene

  • 1,3,5-tris(trifluoromethyl)benzene

Properties

IUPAC Name

9-[4-[3,5-bis(4-carbazol-9-ylphenyl)phenyl]phenyl]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H39N3/c1-7-19-55-49(13-1)50-14-2-8-20-56(50)61(55)46-31-25-40(26-32-46)43-37-44(41-27-33-47(34-28-41)62-57-21-9-3-15-51(57)52-16-4-10-22-58(52)62)39-45(38-43)42-29-35-48(36-30-42)63-59-23-11-5-17-53(59)54-18-6-12-24-60(54)63/h1-39H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCICDYGIJBPNPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC(=CC(=C5)C6=CC=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97)C1=CC=C(C=C1)N1C2=CC=CC=C2C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H39N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

802.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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